molecular formula C17H15IN2O2 B3502297 5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole

5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole

Cat. No.: B3502297
M. Wt: 406.22 g/mol
InChI Key: XANWHVVWXNQNPZ-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. A common method involves the reaction of a hydrazide with a carboxylic acid chloride under acidic conditions.

  • Introduction of the Iodophenyl Group: : The iodophenyl group can be introduced via a halogenation reaction. For instance, the iodination of a phenyl ring can be achieved using iodine and an oxidizing agent like sodium iodate in the presence of an acid.

  • Attachment of the Dimethylphenoxy Group: : The dimethylphenoxy group can be attached through an etherification reaction. This involves the reaction of a phenol derivative with an appropriate alkylating agent, such as a methyl halide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group, where the iodine atom can be replaced by other nucleophiles.

  • Oxidation and Reduction: : The oxadiazole ring and the phenyl groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

  • Coupling Reactions: : The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where the iodophenyl group can react with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of oxadiazoles have been studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The unique structure of 5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole may offer specific interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, oxadiazole derivatives are used in the development of new materials, such as polymers and dyes, due to their stability and electronic properties.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the iodophenyl group can enhance its binding affinity to certain targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,5-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-[(2,5-Dimethylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding properties in biological systems.

Properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O2/c1-11-3-4-12(2)15(9-11)21-10-16-19-17(20-22-16)13-5-7-14(18)8-6-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANWHVVWXNQNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole
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5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole
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5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole
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5-[(2,5-dimethylphenoxy)methyl]-3-(4-iodophenyl)-1,2,4-oxadiazole
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